1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione
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Overview
Description
1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a fused pyrazolo-pyridine ring system, which is known for its potential biological activities. The unique structure of 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione makes it a valuable scaffold for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method includes the reaction of hydrazine or arylhydrazine with α,β-unsaturated ketones, followed by cyclization and dehydration steps . Another approach involves the use of amorphous carbon-supported sulfonic acid as a catalyst in ethanol, which facilitates the formation of the pyrazolo-pyridine scaffold from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .
Industrial Production Methods
Industrial production methods for 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione are not extensively documented. the use of scalable and efficient catalytic processes, such as those involving amorphous carbon-supported sulfonic acid, suggests potential for industrial application .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo-pyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo-pyridines, which can exhibit diverse biological activities .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and ability to inhibit cyclin-dependent kinases (CDKs).
Uniqueness
1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione is unique due to its specific interaction with TRKs and its potential for selective inhibition of cancer cell proliferation. Its structural versatility allows for extensive functionalization, making it a valuable scaffold for drug discovery .
Biological Activity
1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a larger class of pyrazolo[3,4-b]pyridines, which are known for their potential therapeutic applications in various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C6H5N3O and features a bicyclic structure that contributes to its biological properties. Its tautomeric forms (1H and 2H) can influence its reactivity and interaction with biological targets. The stability of the 1H-tautomer is favored by a significant energy difference of approximately 9 kcal/mol compared to the 2H form .
Anticancer Properties
Recent studies have identified derivatives of 1H-pyrazolo[3,4-b]pyridine as potent inhibitors of TBK1 (TANK-binding kinase 1), a critical regulator in various cancer signaling pathways. For instance, compound 15y demonstrated an IC50 value of 0.2 nM against TBK1 and effectively inhibited downstream interferon signaling in THP-1 and RAW264.7 cells. Additionally, it exhibited antiproliferative effects across several cancer cell lines, including A172 and U87MG .
Antimicrobial Activity
The compound has also shown promise against Mycobacterium tuberculosis. A study reported the synthesis of various pyrazolo[3,4-b]pyridine derivatives that were evaluated for their antimicrobial efficacy. The results indicated that certain derivatives possess significant antibacterial properties, making them potential candidates for tuberculosis treatment .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-b]pyridines. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity. For example:
- Position C3 : The presence of methyl or alkyl groups significantly influences activity.
- Position N1 : Substituents such as methyl or phenyl groups can alter binding affinity to target proteins.
A detailed SAR analysis revealed that electron-withdrawing groups on phenyl rings increase potency against TBK1 and other targets while maintaining selectivity .
Case Study 1: TBK1 Inhibition
In a comprehensive study focused on TBK1 inhibitors derived from this compound:
- Compound Design : Using computer-aided drug design (CADD), researchers synthesized a series of derivatives.
- Biological Evaluation : Compounds were tested for their ability to inhibit TBK1 activity and downstream signaling pathways.
- Results : Compound 15y emerged as a lead candidate with exceptional potency and selectivity.
Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis
A combinatorial library of pyrazolo[3,4-b]pyridine derivatives was synthesized:
- Synthesis Method : Utilized trifluoracetic acid catalysis for efficient condensation reactions.
- Testing : Evaluated against Mycobacterium tuberculosis strains.
- Findings : Several derivatives exhibited significant antimicrobial activity with minimal cytotoxicity towards mammalian cells.
Data Table: Summary of Biological Activities
Properties
CAS No. |
512782-64-8 |
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Molecular Formula |
C6H5N3O2 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
2,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C6H5N3O2/c10-4-2-1-3-5(7-4)8-9-6(3)11/h1-2H,(H3,7,8,9,10,11) |
InChI Key |
QRWZPTSXCFMELX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=O)NN2 |
Origin of Product |
United States |
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